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Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)pyridine

Cat. No.: B1338927

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,4-
Difluorophenyl)pyridine

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,4-
Difluorophenyl)pyridine, a fluorinated heterocyclic compound of interest to researchers in
medicinal chemistry and materials science. The document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its
molecular structure. Experimental protocols for these analytical techniques are also provided
for reproducibility.

Molecular Structure and Properties

2-(2,4-Difluorophenyl)pyridine is an organic compound featuring a pyridine ring substituted at
the 2-position with a 2,4-difluorophenyl group.

e Molecular Formula: C11H7F2N[1][2][3][4][5]
e Molecular Weight: 191.18 g/mol [1][2][3][4]
e CAS Number: 391604-55-0[2][3][4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for 2-(2,4-Difluorophenyl)pyridine,
crucial for its structural elucidation and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and
the chemical environment of the fluorine atoms. Spectra are typically recorded in deuterated
solvents like CDCIs or ds-THF.[6][7] Chemical shifts (d) are reported in parts per million (ppm).

Table 1: *H NMR Spectroscopic Data | Chemical Shift (& ppm) | Multiplicity | Coupling Constant
(J Hz) | Assignment | | :--- | :--- | :--- | :--- | | Data not explicitly found in search results. Expected
regions are described below. | | ~8.7 | d | ~4.8 | Pyridine H-6 | | ~7.8-8.0 | m | - | Pyridine H-3,
H-4 || ~7.3-7.5| m| - | Phenyl H-6', Pyridine H-5 | | ~6.9-7.1 | m | - | Phenyl H-3', H-5" |

Note: The assignments are predicted based on typical chemical shifts for substituted pyridines
and fluorobenzenes.

Table 2: 13C NMR Spectroscopic Data | Chemical Shift (6 ppm) | Coupling Information |
Assignment | | :--- | :--- | :--- | | Data not explicitly found in search results. Expected regions are
described below. | | ~163 (dd) | tJCF = 250 Hz, 2JCF = 12 Hz | Phenyl C-2' (C-F) | | ~161 (dd) |
JCF = 250 Hz, 2JCF = 12 Hz | Phenyl C-4' (C-F) | | ~156 | - | Pyridine C-2 | | ~149 | - | Pyridine
C-6||~136| - | Pyridine C-4 | | ~132 (dd) | 3JCF =9 Hz, 42JCF =4 Hz | Phenyl C-6' | | ~124 | - |
Pyridine C-5 | | ~122 | - | Pyridine C-3 | | ~112 (dd) | 2JCF = 21 Hz, {JCF =4 Hz | Phenyl C-5" | |
~104 (t) | 2JCF = 26 Hz | Phenyl C-3' |

Note: Assignments and coupling constants are estimated based on known data for fluorinated
aromatic compounds. Carbon-fluorine couplings can make the spectra complex.[8]

Table 3: 1°F NMR Spectroscopic Data

Chemical Shift (6 ppm) Multiplicity Assighment
-112.8 br.s CeFs (Reference Value)
-113.5 br CeHF4

| -140.0 | m | CéHFa4 |

Note: The data is from a study involving a magnesium derivative of 2-(2,4-
difluorophenyl)pyridine in ds-THF, which may influence the exact chemical shifts.[9]
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Chemical shifts for 1°F NMR are typically referenced against CFClz.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
shows absorption bands corresponding to the vibrational frequencies of specific bonds.[12][13]

Table 4: IR Spectroscopic Data

Wavenumber (cm~—?) Intensity Assignment
~3100-3000 Medium-Weak Aromatic C-H stretching
_ Aromatic C=C and C=N ring
~1600-1450 Strong-Medium ) o
stretching vibrations
~1250-1000 Strong C-F stretching vibrations

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Note: A computed vapor-phase IR spectrum is available for this compound.[1] The bands listed
are characteristic for substituted pyridines and fluorinated aromatic compounds.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering clues about its structure.[16]

Table 5: Mass Spectrometry Data

miz Interpretation

191 [M]*, Molecular ion

| 192 | [M+1]*, Isotopic peak |

Note: The molecular ion peak is expected at m/z 191, corresponding to the molecular weight of
the compound.[2] Fragmentation patterns in electron impact (El) ionization would likely involve
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the loss of fluorine or cleavage of the bond between the two aromatic rings.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 2-(2,4-Difluorophenyl)pyridine in
approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs).[6]

« Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
for 1H and 13C NMR, unless the instrument is calibrated to the solvent signal.[7]

» Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire tH, 13C, and °F NMR
spectra on a spectrometer (e.g., 400 MHz).[9] For 13C NMR, proton decoupling is standard.
[9] For *°F NMR, inverse gated decoupling is often used to improve quantification.[17]

IR Spectroscopy (Thin Solid Film Method)

o Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid compound in a few
drops of a volatile solvent like methylene chloride or acetone.[18]

» Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
[18][19]

e Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the
compound on the plate.[18]

o Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and
acquire the spectrum.[18]

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically after separation by gas chromatography (GC-MS) or via a direct insertion probe.
The sample is vaporized in a high vacuum environment.[20]
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 lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV). This process ejects an electron from the molecule to form a radical cation (molecular
ion).[20][21]

o Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).[20]

» Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate a mass spectrum.[21]

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of an organic compound such as 2-(2,4-Difluorophenyl)pyridine.
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Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338927#spectroscopic-data-of-2-2-4-difluorophenyl-
pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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